2,3-Dimethyl-3-buten-2-ol

Beschreibung

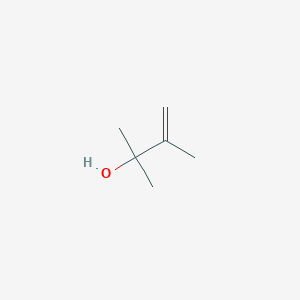

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3,4)7/h7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDLBZUXUNIODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146686 | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-13-9 | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization Methodologies for 2,3 Dimethyl 3 Buten 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical assessment of 2,3-Dimethyl-3-buten-2-ol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its isolation and measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound, providing robust methods for separation and quantification.

Reverse Phase (RP) HPLC is a common and effective method for analyzing this compound. sielc.com This technique separates compounds based on their hydrophobic character, making it well-suited for organic molecules like this tertiary alcohol. The application of RP-HPLC extends to pharmacokinetic studies, where the concentration of the compound is measured over time in a biological system. sielc.com

Developing a specific HPLC method requires careful selection of the column and mobile phase to achieve optimal separation. A successful method for this compound utilizes a specialized reverse-phase column, Newcrom R1, which is noted for its low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with Mass Spectrometry (MS) detectors, phosphoric acid can be substituted with formic acid. sielc.com For faster analyses, methods can be adapted for Ultra-High-Performance Liquid Chromatography (UPLC) by using columns with smaller particle sizes, such as 3 µm. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Purpose / Note |

|---|---|---|

| Column | Newcrom R1 | A specialized reverse-phase column with low silanol activity. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | Standard solvents for reverse-phase chromatography. sielc.com |

| Acid Modifier | Phosphoric Acid | Standard modifier for improved peak shape. sielc.com |

| MS-Compatible Modifier | Formic Acid | Used as a substitute for phosphoric acid when interfacing with a mass spectrometer. sielc.com |

The analytical HPLC methods developed for this compound are scalable. sielc.com This means that the same separation principles can be applied to larger-scale preparative HPLC systems. This scalability is crucial for isolating the compound from reaction mixtures or for separating and identifying impurities. sielc.com Preparative HPLC allows for the collection of purified fractions of the target compound for further study or use.

Gas Chromatography (GC)

Gas Chromatography is another principal technique for the analysis of volatile compounds like this compound. The compound is vaporized and separated as it travels through a capillary column.

GC, often coupled with a Mass Spectrometry (MS) detector (GC/MS), is highly effective for identifying and quantifying this compound in complex mixtures, such as natural product extracts. For instance, a GC/MS analysis of the volatile oils from the seeds of the plant Bupleurum Falcatum L. identified this compound as a significant constituent at a concentration of 100 mg/kg. researchgate.net This demonstrates the utility of GC in determining the presence and abundance of the compound in intricate biological samples. The NIST Chemistry WebBook also provides reference data for the gas chromatographic analysis of this compound. nist.gov

Table 2: Example of this compound in a Complex Mixture Analyzed by GC/MS

| Source Material | Analytical Method | Compound Detected | Concentration |

|---|

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands out as an innovative and efficient method for the analysis of this compound. researchgate.netorientjchem.org This technique utilizes columns with particle sizes smaller than 2 µm, which allows for significantly faster analysis times, increased resolution, and higher sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net The system is designed to operate under high backpressures, often up to 100 MPa, without compromising the analytical column or other system components. researchgate.netorientjchem.org

For the analysis of this compound, a reverse-phase (RP) UPLC method is typically employed. sielc.comsielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation as well. sielc.comsielc.com The mobile phase commonly consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier. sielc.comsielc.com For applications that are not coupled with mass spectrometry, phosphoric acid can be used; however, for Mass-Spec (MS) compatible applications, it is necessary to replace it with a volatile acid like formic acid. sielc.comsielc.com The use of columns with 3 µm particles or smaller is specifically indicated for rapid UPLC applications. sielc.comsielc.com

Table 1: Typical UPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reverse-Phase (RP) C18, sub-2 µm particle size. sielc.commetabolomexchange.org |

| Mobile Phase | Acetonitrile (MeCN) and Water with 0.1% Formic Acid. sielc.commetabolomexchange.org |

| Mode | Gradient or Isocratic |

| Detection | UV or Mass Spectrometry (MS) |

| Advantages | Enhanced speed, resolution, and sensitivity. researchgate.net Reduced solvent consumption. orientjchem.org |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to each unique proton environment in the molecule. The acquisition is typically performed in deuterated solvents such as chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O). The interpretation of the spectrum allows for the confirmation of all proton-containing functional groups. Allylic coupling observed in the ¹H NMR spectrum can be crucial for distinguishing between structural isomers.

The expected signals for this compound are:

A singlet corresponding to the six protons of the two equivalent methyl groups attached to the quaternary carbon C2.

A singlet for the three protons of the methyl group at carbon C3.

Two distinct signals in the vinyl region for the two non-equivalent terminal alkene protons (=CH₂).

A broad singlet for the hydroxyl (-OH) proton, which can exchange with D₂O.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Singlet | 6H | C(CH₃)₂ |

| ~1.75 | Singlet | 3H | C=C-CH₃ |

| ~2.0 (variable) | Singlet (broad) | 1H | -OH |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to each unique carbon atom in the structure. This technique is essential for confirming the carbon framework and the presence of quaternary and vinyl carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~20-25 | Primary (CH₃) | C=C-C H₃ |

| ~25-30 | Primary (CH₃) | C(C H₃)₂ |

| ~75-80 | Quaternary | C (CH₃)₂OH |

| ~110-115 | Secondary (CH₂) | C=C H₂ |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile compounds like this compound. frontiersin.org The sample is first vaporized and separated based on its boiling point and interaction with the GC column. nist.gov Subsequently, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. nist.gov

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). nist.gov For this compound (Molecular Weight: 100.16 g/mol ), the spectrum would show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern provides a unique fingerprint for the molecule. Characteristic fragmentation pathways for alcohols include the loss of a methyl group (CH₃) or water (H₂O). The analysis of these fragments helps to piece together the original structure.

Table 4: Expected Mass Fragmentation Data for this compound from GC-MS

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉O]⁺ | Loss of a methyl group ([M-15]⁺) |

| 82 | [C₆H₁₀]⁺ | Loss of water ([M-18]⁺) |

Mass Spectral Libraries and Data Matching for Identification

Mass spectrometry is a powerful tool for the identification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that serves as a chemical fingerprint. This experimental spectrum can be compared against extensive, curated databases for confident identification.

Comprehensive mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, are critical resources in this process. These libraries contain vast collections of mass spectra for a wide array of compounds, including this compound. The identification process involves matching the experimentally obtained mass spectrum of an unknown analyte against the entries in the library. A high degree of similarity between the fragmentation pattern, including the mass-to-charge ratios (m/z) and the relative intensities of the fragment ions, of the analyte and a library spectrum confirms the compound's identity.

The mass spectrum of this compound exhibits several key fragments that are diagnostic of its structure. The molecular ion ([M]⁺) peak, corresponding to the intact molecule minus an electron, is expected at an m/z of 100. However, tertiary alcohols often show a weak or absent molecular ion peak. The fragmentation of this compound is dominated by the loss of a methyl group and the cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The most prominent peaks in the mass spectrum are typically observed at m/z 71, 43, and 59. nih.gov The ion at m/z 71 can be attributed to the loss of an ethyl group, while the ion at m/z 43 is characteristic of a propyl fragment. The peak at m/z 59 likely corresponds to the [C₃H₇O]⁺ fragment.

Table 1: Prominent Mass Spectral Peaks for this compound nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 71 | Top Peak |

| 43 | 2nd Highest |

| 59 | 3rd Highest |

Note: This table is based on data from the NIST Mass Spectrometry Data Center as reported in PubChem.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a complementary technique that provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of chemical bonds can be identified, offering structural clues that corroborate mass spectrometry findings.

Vapor Phase IR Spectra Acquisition

For a volatile compound like this compound, vapor phase IR spectroscopy is a particularly relevant analytical method. The acquisition of a vapor phase IR spectrum involves introducing the gaseous sample into a gas cell with windows that are transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl). The IR beam passes through the gas cell, and the transmitted radiation is measured by a detector. The resulting spectrum plots the absorbance or transmittance of infrared radiation as a function of wavenumber (typically in units of cm⁻¹).

The vapor phase spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The most notable features include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding, although it may be sharper in the vapor phase compared to a condensed phase spectrum.

C-H Stretches: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methyl and vinyl groups will appear in the region of 2850-3100 cm⁻¹. Specifically, the sp² C-H stretch of the vinyl group is expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl groups will be just below 3000 cm⁻¹.

C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ will indicate the presence of the carbon-carbon double bond (C=C) of the butenyl group.

C-O Stretch: A strong absorption band in the range of 1050-1260 cm⁻¹ is characteristic of the C-O stretching vibration of the tertiary alcohol.

Detailed vapor phase IR spectra for this compound are available in spectral databases, which allow for direct comparison and confirmation of these characteristic absorption features. nih.gov

Table 2: Expected Characteristic Infrared Absorption Bands for Vapor Phase this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl (sp³ C-H) | C-H Stretch | 2850 - 3000 |

| Alkene (sp² C-H) | C-H Stretch | 3010 - 3100 |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 |

| Tertiary Alcohol (C-O) | C-O Stretch | 1050 - 1260 |

Computational and Theoretical Studies on 2,3 Dimethyl 3 Buten 2 Ol

Molecular Structure and Conformation Analysis

Computational methods, particularly density functional theory (DFT), have been employed to determine the optimized molecular geometry of 2,3-dimethyl-3-buten-2-ol. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.

The structure consists of a four-carbon butene chain with a double bond between the third and fourth carbon atoms. Methyl groups are attached to the second and third carbons, and a hydroxyl group is bonded to the second carbon atom. ontosight.ai This arrangement makes the second carbon a tertiary carbon center. The presence of the hydroxyl group allows for the formation of hydrogen bonds, which influences its physical properties like boiling point and solubility in water. ontosight.ai

Theoretical analyses can also explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The steric hindrance caused by the methyl groups plays a significant role in determining the preferred molecular conformation.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Value (Angstroms or Degrees) |

| C-C Single Bond Length | ~1.54 Å |

| C=C Double Bond Length | ~1.34 Å |

| C-O Bond Length | |

| O-H Bond Length | |

| C-C-C Bond Angle | |

| C-C-O Bond Angle | |

| H-O-C Bond Angle | |

| Note: The values presented are typical approximate values derived from computational models and may vary depending on the specific theoretical method and basis set used. |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes include the O-H stretching of the hydroxyl group, C-H stretching of the methyl and vinyl groups, C=C stretching of the double bond, and C-O stretching. The O-H stretching vibration is typically observed in the range of 3200-3600 cm⁻¹, while the C=C stretching appears around 1640-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly calculating the spectra, theoretical methods can predict the chemical shifts (δ) and coupling constants (J) for the ¹H and ¹³C nuclei in the molecule. These predictions are based on the calculated electron density around each nucleus.

Mass Spectrometry: Computational models can help predict fragmentation patterns observed in mass spectrometry. For this compound, predicted collision cross-section values for various adducts have been calculated. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | O-H Stretch (cm⁻¹) | ~3600 |

| IR | C=C Stretch (cm⁻¹) | ~1640-1680 |

| Mass Spec | [M+H]⁺ CCS (Ų) | 120.4 uni.lu |

| Mass Spec | [M+Na]⁺ CCS (Ų) | 127.8 uni.lu |

| Mass Spec | [M-H]⁻ CCS (Ų) | 119.8 uni.lu |

| Note: CCS stands for Collision Cross Section. These are predicted values and may differ from experimental results. |

Advanced Modeling of Chemical Properties

Advanced computational models are utilized to predict various chemical properties and reactivity of this compound.

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is primarily localized on the π-system of the alkene and the lone pairs of the oxygen atom, indicating these are the likely sites for electrophilic attack. uobasrah.edu.iq The LUMO, on the other hand, indicates the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions. sci-hub.se

Reactivity Descriptors: Quantum chemical calculations can determine various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness. These parameters help in predicting the molecule's behavior in chemical reactions. For instance, the study of related allylic systems shows that the stability of carbocation intermediates, which can be modeled computationally, influences reaction pathways. uobasrah.edu.iq

Thermochemical Properties: Theoretical methods can be used to estimate thermochemical properties like the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com These values are essential for understanding the thermodynamics of reactions involving this compound.

Table 3: Predicted Chemical Properties of this compound

| Property | Predicted Value |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.4 uni.lu |

| pKa | 14.63 ± 0.29 chemicalbook.com |

| Enthalpy of Vaporization (ΔvapH°) | Available chemeo.com |

| Ideal Gas Heat Capacity (Cp,gas) | Available chemeo.com |

| Note: The availability of specific values can be found in the referenced chemical databases. |

Future Directions and Emerging Research Avenues for 2,3 Dimethyl 3 Buten 2 Ol Research

Development of Novel Analytical Techniques for Enhanced Resolution

The accurate detection and quantification of 2,3-dimethyl-3-buten-2-ol and its derivatives are crucial for understanding its role in various chemical and biological systems. While standard chromatographic techniques are currently employed, future research is directed towards developing more advanced analytical methods with enhanced resolution and sensitivity.

Emerging research will likely focus on the refinement of multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) to resolve complex mixtures containing this compound and its isomers. Furthermore, the development of novel ionization techniques in mass spectrometry could provide more detailed structural information about its reaction products, such as the organosulfates formed during atmospheric photooxidation. acs.org Techniques like chemical ionization mass spectrometry (CIMS) may be further optimized for real-time monitoring of this volatile organic compound in various environments.

Future analytical advancements could include the development of specific chemosensors for the in-situ detection of this compound. These sensors could provide immediate feedback in industrial processes or environmental monitoring.

Table 1: Current and Future Analytical Techniques for this compound

| Technique | Application | Potential Future Enhancement |

|---|---|---|

| Gas Chromatography (GC) | Determination in extracts of natural products like hops and pine-mushrooms. chemicalbook.com | Miniaturization for portable field analysis. |

| GC/Electron Ionization-MS | Analysis of trimethylsilylated derivatives in secondary organic aerosol studies. acs.org | Coupling with high-resolution mass spectrometry for unambiguous identification. |

Exploration of Potential Chemical Transformations and Synthetic Applications

The synthetic utility of this compound is an area ripe for exploration. Its structure, featuring a tertiary alcohol and a vinyl group, offers multiple reaction sites for chemical modification.

One promising avenue is the catalytic asymmetric hydrogenation of the double bond to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Additionally, the development of new catalysts for the selective oxidation of either the alcohol or the alkene functionality could lead to a range of valuable fine chemicals. The acid-catalyzed reactive uptake of its epoxide derivative, (3,3-dimethyloxiran-2-yl)methanol, highlights a pathway to forming complex molecules like 2,3-dihydroxy-2-methylbutanal (DHIP) and organosulfates in atmospheric aerosols. acs.org

The compound serves as an intermediate in the synthesis of flavors and fragrances. ontosight.ai Future work could focus on expanding its application in this industry by transforming it into novel fragrance compounds with unique olfactory properties. It can be synthesized from the Grignard reaction of vinyl magnesium bromide and acetone (B3395972) or from isoprene (B109036) and a hydrohalide followed by reaction with a base. chemicalbook.comgoogle.com

Table 2: Key Chemical Transformations of this compound

| Reaction Type | Reagents/Conditions | Product(s) | Significance |

|---|---|---|---|

| Photooxidation | OH radicals, low-NOx conditions, aerosol acidity acs.orgacs.org | Secondary Organic Aerosols (SOA), Organosulfates acs.orgacs.org | Understanding atmospheric chemistry and aerosol formation. |

| Epoxidation | m-chloroperoxybenzoic acid (m-CPBA) acs.org | (3,3-dimethyloxiran-2-yl)methanol acs.org | Intermediate for synthesizing atmospheric aerosol components. acs.org |

| Non-enzymatic formation | Dimethylallyl pyrophosphate (DMADP), Mn²⁺ ions nih.gov | Isoprene and this compound nih.gov | Insight into the biosynthesis of terpenes. nih.gov |

Integration of Advanced Computational Approaches with Experimental Studies

The synergy between computational chemistry and experimental work is set to dramatically accelerate research on this compound. Quantum mechanical calculations can be used to predict reaction pathways, transition states, and spectroscopic properties, guiding experimental efforts and providing a deeper understanding of observed phenomena.

For instance, molecular dynamics simulations have already been employed to elucidate the non-enzymatic formation mechanism of this compound and isoprene from dimethylallyl pyrophosphate (DMADP). nih.govresearchgate.net These simulations suggested a reaction pathway initiated by deprotonation, leading to a carbocation and an allyl anion intermediate. nih.gov

Future computational studies could focus on:

Modeling Reaction Kinetics: Predicting the rate constants for the atmospheric oxidation of this compound under various conditions.

Predicting Spectroscopic Data: Calculating NMR, IR, and UV-Vis spectra to aid in the identification of new derivatives.

Catalyst Design: Simulating the interaction of this compound with different catalyst surfaces to design more efficient and selective synthetic routes.

This integrated approach will not only enhance the fundamental understanding of the compound's chemistry but also streamline the discovery of its future applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-dihydroxy-2-methylbutanal (DHIP) |

| This compound |

| (3,3-dimethyloxiran-2-yl)methanol |

| Dimethylallyl pyrophosphate (DMADP) |

| Isoprene |

| m-chloroperoxybenzoic acid (m-CPBA) |

| Vinyl magnesium bromide |

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 2,3-Dimethyl-3-buten-2-ol?

- Methodological Answer : The synthesis of this compound can be achieved via acid-catalyzed condensation reactions of ketones or aldehydes with appropriate alkenes. For example, leveraging protocols similar to those used for structural isomers like 3-Methyl-3-buten-1-ol (CAS 763-32-6), researchers should optimize reaction conditions (e.g., temperature, catalyst concentration) and employ inert atmospheres to prevent side reactions. Purification via fractional distillation (bp ~98–132°C, based on analogous compounds in ) is recommended, followed by validation using spectroscopic techniques .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : A combination of NMR (¹H and ¹³C), IR spectroscopy, and GC-MS is critical for structural confirmation. For instance, in studies of related terpenoids (e.g., TtFHE extracts), NMR can resolve methyl group splitting patterns and olefinic proton signals, while GC-MS provides molecular weight and fragmentation data. Additionally, purity can be assessed using HPLC with UV detection, calibrated against known standards .

Advanced Research Questions

Q. What challenges arise in elucidating reaction mechanisms involving this compound in oxidation or reduction reactions?

- Methodological Answer : Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹³C or ²H) to track bond reorganization. For redox reactions, electrochemical methods or computational modeling (DFT) can identify intermediates. Researchers should also consider steric effects from the geminal dimethyl groups, which may hinder nucleophilic attacks or stabilize carbocation intermediates .

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can estimate bond dissociation energies, dipole moments, and orbital interactions. Molecular dynamics simulations can model volatility and solubility in solvents, leveraging databases like NIST Chemistry WebBook for validation. For example, thermodynamic parameters (e.g., boiling points) from analogous compounds (e.g., 3-Methyl-2-buten-1-ol, CAS 556-82-1) serve as benchmarks .

Q. How should researchers address discrepancies in reported thermodynamic data for this compound?

- Methodological Answer : Cross-validation using multiple techniques (e.g., differential scanning calorimetry for melting points, gas saturation for vapor pressure) is essential. Contradictions in data may arise from impurities or measurement artifacts; thus, adherence to standardized protocols (e.g., ASTM methods) and calibration with certified reference materials is critical. Peer-reviewed datasets, such as those from NIST, should be prioritized over commercial sources .

Q. What experimental considerations are critical for studying the environmental volatility of this compound?

- Methodological Answer : Emission rates under varying conditions (temperature, humidity) can be quantified using dynamic headspace sampling coupled with GC-MS. Researchers should integrate models like the Global Model of Natural VOC Emissions ( ), which accounts for temperature-driven volatility and atmospheric reactivity. Controlled chamber studies with real-time monitoring (e.g., PTR-MS) are recommended for validating lab-scale data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.